molecular formula C12H9N3O2 B2996364 5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid CAS No. 914351-46-5

5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2996364
CAS No.: 914351-46-5
M. Wt: 227.223
InChI Key: LWCOJZLPIRKQIZ-UHFFFAOYSA-N
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Description

5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring an indole moiety fused to a pyrazole ring, with a carboxylic acid group at the 3-position of the pyrazole. Its molecular formula is C₁₃H₉N₃O₂, with a molecular weight of 227.22 g/mol and a purity of ≥95% . The compound is cataloged under CAS numbers EN300-143943 and 51843-31-3 .

Properties

IUPAC Name

3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-12(17)11-5-10(14-15-11)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCOJZLPIRKQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NNC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid (CAS Number: 51843-31-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H9N3O2C_{12}H_{9}N_{3}O_{2}, with a molecular weight of 227.22 g/mol. Its structure comprises an indole ring fused with a pyrazole moiety, which is critical for its biological activity. The compound's chemical structure can be represented as follows:

Structure C1=CC=C2C(=C1)C(=CN2)C3=NNC(=C3)C(=O)O\text{Structure }C_1=CC=C2C(=C1)C(=CN2)C3=NNC(=C3)C(=O)O

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with hydrazones or other pyrazole precursors. Recent advancements in synthetic methodologies have improved yields and allowed for the exploration of various substituents on the indole and pyrazole rings, enhancing biological activity .

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound and its derivatives. The compound has shown efficacy against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : Compounds similar to this compound exhibit significant antiproliferative effects with IC50 values ranging from 0.71μM0.71\,\mu M to 1.39μM1.39\,\mu M .
  • Colon Cancer (HCT116) : Recent findings indicate that derivatives of this compound can inhibit growth with IC50 values as low as 6.76μg/mL6.76\,\mu g/mL .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 Value (µg/mL)Reference
This compoundHCT1166.76
Compound 23MDA-MB-2310.71
Compound 5bVariousComparable to bosentan

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, although the potency varies among different derivatives:

Table 2: Antimicrobial Activity

Compound NameBacterial StrainActivity LevelReference
This compoundE. coliWeak
Derivative AS. aureusModerate

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
  • Antibacterial Mechanism : It may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.

Study on Endothelin Receptor Antagonism

A study evaluated several derivatives for their ability to antagonize endothelin receptors, which are implicated in various pathologies including cancer. Compounds derived from this compound showed comparable efficacy to known antagonists like bosentan .

In Vivo Studies

In vivo assessments have confirmed the anticancer efficacy of these compounds in murine models, where they exhibited significant tumor reduction compared to control groups.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Indole Carboxylic Acid Derivatives

Compound Name Structural Differences Biological Activity Key Findings References
5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid Base structure with no additional substituents Endothelin-1 antagonist, antiviral (HIV) EC₅₀ = 253 µM for HIV inhibition
5-((1H-Indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) Substituted with phenylamino and carboxamide groups Antitumor activity IC₅₀ < 10 µM against leukemia cells
5-(2-Ethoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide (3) Ethoxyphenyl and methylamide substituents Antiviral (Chikungunya virus protease) 8% yield; tested in enzymatic assays
5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (8) Nitrophenyl substituent HIV integrase inhibition EC₅₀ = 3.6 µM

Key Observations :

  • The presence of electron-withdrawing groups (e.g., nitro in compound 8 ) enhances antiviral potency compared to the base indole-pyrazole structure .
  • Bulky substituents (e.g., phenylamino in 7a) correlate with antitumor efficacy, likely due to improved target binding .

Indole-Containing Heterocycles with Alternative Cores

Table 2: Comparison with Non-Pyrazole Indole Derivatives

Compound Name Core Structure Biological Activity Key Findings References
5-(1H-Indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid Oxazole instead of pyrazole Protein stability modulator Stabilizes 2×3F complex in MD simulations
5-[(1H-Indol-3-yl)methylidene]imidazolidine-2,4-dione Hydantoin core Marine-derived bioactivity Isolated from sponges/corals
5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid (4a) Thiazolidinone core Antimicrobial/antioxidant 83–99% yield; MP = 226–278°C

Key Observations :

  • The pyrazole-carboxylic acid scaffold shows broader enzyme-targeting versatility (e.g., HIV integrase, endothelin receptors) compared to oxazole or thiazolidinone analogs .

Key Observations :

  • Thioxothiazolidinone-indole hybrids exhibit superior synthetic yields (up to 99%) compared to pyrazole-indole derivatives, though their toxicity profiles are less studied .
  • Chlorinated pyrazole-carboxylic acids (e.g., 2,4-dichlorophenyl analog) pose higher handling risks .

Q & A

Q. What are the standard synthetic routes for 5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The compound is typically synthesized via condensation reactions between indole and pyrazole precursors. A common approach involves:

  • Refluxing 3-formyl-1H-indole-2-carboxylic acid with thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst (2.5–3 h, followed by filtration and recrystallization) .
  • Cyclocondensation of hydrazide derivatives with cyanoacrylate esters, as outlined for structurally similar pyrazole-carboxylic acids (e.g., ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate synthesis) .

Key Reaction Conditions Table:

StepReagents/ConditionsPurposeReference
13-formyl-1H-indole-2-carboxylic acid, acetic acid, NaOAcAldol condensation
2Hydrazide derivatives, cyanoacrylate estersCyclocondensation
3Recrystallization (acetic acid or DMF/acetic acid)Purification

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : For structural confirmation of indole and pyrazole moieties (¹H and ¹³C NMR).
  • HPLC-MS : To assess purity and molecular weight.
  • X-ray Crystallography : Resolve crystal structure (e.g., RCSB PDB ligand summaries use this for related compounds) .
  • FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Computational Reaction Design : Use quantum chemical calculations (e.g., ICReDD’s reaction path search methods) to predict optimal conditions (solvent, catalyst, temperature) .
  • Process Control : Implement real-time monitoring (e.g., in situ FT-IR) to track intermediate formation and adjust parameters dynamically .
  • Scale-Up Considerations : Optimize reactor design (e.g., continuous flow systems) to enhance mixing and heat transfer .

Example Workflow:

Simulate reaction pathways using density functional theory (DFT).

Validate predictions with small-scale experiments.

Apply machine learning to refine conditions based on experimental feedback .

Q. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. low NO release)?

Methodological Answer:

  • Comparative Assay Design : Replicate studies under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, discrepancies in NO release may arise from assay sensitivity (e.g., use chemiluminescence detectors for low NO levels) .
  • Mechanistic Profiling : Combine enzymatic assays (e.g., IC₅₀ determination) with molecular docking studies to correlate activity with structural interactions .
  • Data Triangulation : Cross-reference results with structurally analogous compounds (e.g., 5-(2-naphthyl)-1H-pyrazole-3-carboxylic acid derivatives) to identify trends .

Case Study Table:

ObservationPossible CauseResolution Strategy
Low NO release in diazeniumdiolate derivativesPoor solubility or stabilityModify formulation (e.g., PEGylation)
Inconsistent enzyme inhibitionOff-target bindingUse isothermal titration calorimetry (ITC) to validate specificity

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .
  • Metabolite Identification : Use LC-HRMS to detect hydrolysis products (e.g., decarboxylation or indole ring oxidation) .
  • Solid-State Stability : Conduct thermal gravimetric analysis (TGA) to assess decomposition temperatures .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification : Employ affinity chromatography with immobilized compound to pull down binding proteins .
  • Pathway Analysis : Use RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .
  • In Silico Modeling : Perform molecular dynamics simulations to study interactions with putative targets (e.g., kinases or GPCRs) .

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